Methyl 3-bromo-4-(dimethylamino)benzoate
Overview
Description
“Methyl 3-bromo-4-(dimethylamino)benzoate” is a chemical compound with the molecular formula C10H12BrNO2 . It has an average mass of 258.112 Da and a monoisotopic mass of 257.005127 Da . This compound is an ester, and it is an important drug intermediate .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been reported . The synthesis involved heating the reactants to 80 °C for three days to form a dark purple viscous solution .Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-4-(dimethylamino)benzoate” can be analyzed using various techniques. For instance, the structure of a similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was found to have two crystallographically unique rotomers in the lattice .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-bromo-4-(dimethylamino)benzoate” can be complex and may require specific conditions for successful completion. For example, a related compound, Methyl 4-(bromomethyl)benzoate, is known to be a lachrymator and an important drug intermediate .Physical And Chemical Properties Analysis
“Methyl 3-bromo-4-(dimethylamino)benzoate” has a molecular formula of C10H12BrNO2 and an average mass of 258.112 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Fluorescence Properties
Methyl 4-(N,N-dimethylamino)benzoate has been studied for its fluorescence properties. In various solvents, it exhibits "normal" fluorescence from excited solute/solvent arrangements. Specifically, in acetonitrile, a longer wavelength fluorescence band is observed, attributed to excited dimer fluorescence, indicating its potential application in fluorescence studies (Revill & Brown, 1992).
Chemical Synthesis and Reactions
It has been used in chemical synthesis, for example, as a reagent for coupling N-methylated amino acids, demonstrating its utility in producing dipeptides without significant epimerization (Coste, Dufour, Pantaloni, & Castro, 1990). Additionally, it has applications in the synthesis of complex molecules like nilotinib, an antitumor agent (Wang Cong-zhan, 2009).
Probing Microenvironments
Research on its derivatives has been conducted to study their absorption and fluorescence in various media, including micelles and vesicles. This research helps in understanding the binding site of probes in these microenvironments, which is crucial for developing targeted drug delivery systems (Singh & Darshi, 2002).
Spectroscopic and Photophysical Properties
The spectroscopic and photophysical properties of substituted zinc phthalocyanine, which include methyl 3-bromo-4-(dimethylamino)benzoate, have been characterized. These properties are essential for photodynamic therapy applications in cancer treatment, demonstrating its potential in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Crystallographic Studies
Crystallographic studies of derivatives, like 2-bromo-3-dimethylamino-N,N,N′,N′,4-pentamethyl-4-(trimethylsilyloxy)pent-2-eneamidinium bromide, have been conducted to understand their structural properties. Such studies are vital for designing new materials and compounds in various scientific fields (Tiritiris, Kress, & Kantlehner, 2015).
Safety And Hazards
While specific safety and hazard information for “Methyl 3-bromo-4-(dimethylamino)benzoate” was not found, similar compounds are known to be hazardous. For instance, Methyl 4-(bromomethyl)benzoate is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity .
properties
IUPAC Name |
methyl 3-bromo-4-(dimethylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJWGTLXWPPRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661065 | |
Record name | Methyl 3-bromo-4-(dimethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-(dimethylamino)benzoate | |
CAS RN |
71695-21-1 | |
Record name | Methyl 3-bromo-4-(dimethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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